molecular formula C7H10N2O2 B13103086 1,2,4-Trimethyl-1,2-dihydropyridazine-3,6-dione

1,2,4-Trimethyl-1,2-dihydropyridazine-3,6-dione

Cat. No.: B13103086
M. Wt: 154.17 g/mol
InChI Key: UHPPTEQXLPQLJM-UHFFFAOYSA-N
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Description

1,2,4-Trimethyl-1,2-dihydropyridazine-3,6-dione is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by its unique structure, which includes a six-membered ring containing two nitrogen atoms and three methyl groups

Chemical Reactions Analysis

1,2,4-Trimethyl-1,2-dihydropyridazine-3,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid, hydrazine, and ion-exchange resins. For example, the compound can be synthesized by condensing 2,5-furandione with hydrazine in dimethylformamide or alcohol, followed by intramolecular dehydration in the presence of concentrated sulfuric acid . The major products formed from these reactions include heterocyclic hydrazides and other pyridazine derivatives.

Mechanism of Action

The mechanism of action of 1,2,4-Trimethyl-1,2-dihydropyridazine-3,6-dione involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes. Its cardiotonic effects are believed to result from its interaction with cardiac ion channels, leading to improved cardiac contractility. The compound’s antibacterial activity is thought to involve the disruption of bacterial cell wall synthesis, while its analgesic effects are likely due to its interaction with pain receptors in the nervous system .

Comparison with Similar Compounds

1,2,4-Trimethyl-1,2-dihydropyridazine-3,6-dione can be compared with other similar compounds, such as pyridazine, pyrimidine, and pyrazine derivatives. These compounds share a similar six-membered ring structure with nitrogen atoms but differ in their substitution patterns and functional groups. For example, pyridazine contains two nitrogen atoms at positions 1 and 2, while pyrimidine has nitrogen atoms at positions 1 and 3, and pyrazine has nitrogen atoms at positions 1 and 4 . The unique substitution pattern of this compound, with three methyl groups, distinguishes it from these other compounds and contributes to its specific chemical and biological properties.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

1,2,4-trimethylpyridazine-3,6-dione

InChI

InChI=1S/C7H10N2O2/c1-5-4-6(10)8(2)9(3)7(5)11/h4H,1-3H3

InChI Key

UHPPTEQXLPQLJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(N(C1=O)C)C

Origin of Product

United States

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